Cas no 1479467-12-3 (3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid)

3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid
- 5-Isoxazolecarboxylic acid, 3-(4-methylcyclohexyl)-
- 3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid
- EN300-1842435
- CS-0289295
- AKOS015255445
- 1479467-12-3
-
- インチ: 1S/C11H15NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h6-8H,2-5H2,1H3,(H,13,14)
- InChIKey: QMEULRRWOFPONM-UHFFFAOYSA-N
- SMILES: O1C(C(O)=O)=CC(C2CCC(C)CC2)=N1
計算された属性
- 精确分子量: 209.10519334g/mol
- 同位素质量: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: 2.7
じっけんとくせい
- 密度みつど: 1.167±0.06 g/cm3(Predicted)
- Boiling Point: 379.6±30.0 °C(Predicted)
- 酸度系数(pKa): 2.33±0.10(Predicted)
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842435-5.0g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1842435-2.5g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1842435-1.0g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1842435-10g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1842435-0.1g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1842435-0.25g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1842435-0.05g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1842435-5g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1842435-0.5g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1842435-10.0g |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
1479467-12-3 | 10g |
$5528.0 | 2023-05-26 |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acidに関する追加情報
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid (CAS No. 1479467-12-3): An Overview of Its Structure, Properties, and Applications
3-(4-Methylcyclohexyl)-1,2-oxazole-5-carboxylic acid (CAS No. 1479467-12-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a methylcyclohexyl group and a carboxylic acid moiety imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The molecular structure of 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid is characterized by a 1,2-oxazole ring fused to a methylcyclohexyl group at the 3-position, with a carboxylic acid group attached at the 5-position. This arrangement provides the molecule with a combination of aromaticity, hydrophobicity, and acidity, which are crucial for its interactions with biological targets. The methylcyclohexyl group adds steric bulk and hydrophobic character, while the carboxylic acid group contributes to its solubility and reactivity in aqueous environments.
Recent studies have explored the potential applications of 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid in various biological systems. One notable area of research is its use as a scaffold for the development of novel therapeutic agents. The oxazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, making it an attractive moiety for drug design. Additionally, the carboxylic acid group can participate in ionizable interactions with target proteins, enhancing the compound's binding affinity and selectivity.
In the context of medicinal chemistry, 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Compounds that can modulate these pathways effectively have significant therapeutic potential. Studies have shown that 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be a promising lead for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid has also been studied for its potential as an anticancer agent. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates. Compounds that can target these processes can have significant therapeutic benefits. Research has demonstrated that 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. These findings highlight its potential as a candidate for further development in cancer therapy.
The physicochemical properties of 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid are also important considerations for its use in pharmaceutical applications. The compound is generally stable under standard laboratory conditions but may require careful handling to maintain its integrity during synthesis and storage. Its solubility in both organic solvents and aqueous solutions can be optimized through various techniques such as salt formation or co-solvent systems. These properties are crucial for ensuring the compound's bioavailability and efficacy when formulated into drug products.
In conclusion, 3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid (CAS No. 1479467-12-3) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation as a lead compound in drug discovery efforts. Ongoing research continues to explore its potential therapeutic benefits across various disease states, contributing to the advancement of healthcare solutions.
1479467-12-3 (3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid) Related Products
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)
- 328555-83-5((2Z)-8-ethoxy-2-(4-fluorophenyl)imino-2H-chromene-3-carboxamide)
- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)
- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)
- 12037-63-7(tantalum phosphide)
- 2110741-41-6(5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 1254033-51-6(methyl 3-amino-2-methyl-2-phenylpropanoate)
- 1286732-12-4(N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)




